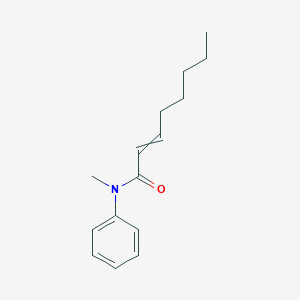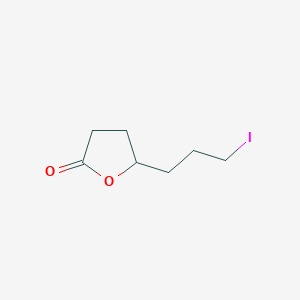
2(3H)-Furanone, dihydro-5-(3-iodopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-5-(3-iodopropyl)- is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with a ketone group The specific structure of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- includes a dihydrofuranone ring with an iodopropyl substituent at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- can be achieved through several synthetic routes. One common method involves the reaction of dihydrofuranone with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted furanones.
- Oxidation reactions produce lactones or carboxylic acids.
- Reduction reactions result in dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-5-(3-iodopropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- involves its interaction with specific molecular targets. The iodopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the furanone ring may interact with cellular receptors or enzymes, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2(3H)-Furanone, dihydro-5-(3-chloropropyl)-
- 2(3H)-Furanone, dihydro-5-(3-bromopropyl)-
- 2(3H)-Furanone, dihydro-5-(3-fluoropropyl)-
Comparison: 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- is unique due to the presence of the iodopropyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, leading to different chemical and biological properties. For example, the iodopropyl derivative may exhibit higher reactivity in substitution reactions and potentially different biological activities compared to its halogenated counterparts.
Eigenschaften
CAS-Nummer |
404003-36-7 |
|---|---|
Molekularformel |
C7H11IO2 |
Molekulargewicht |
254.07 g/mol |
IUPAC-Name |
5-(3-iodopropyl)oxolan-2-one |
InChI |
InChI=1S/C7H11IO2/c8-5-1-2-6-3-4-7(9)10-6/h6H,1-5H2 |
InChI-Schlüssel |
KDSXLXVATNIWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
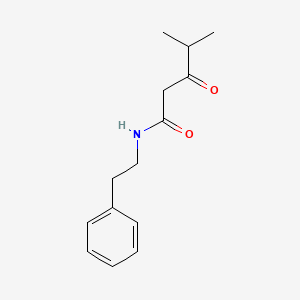
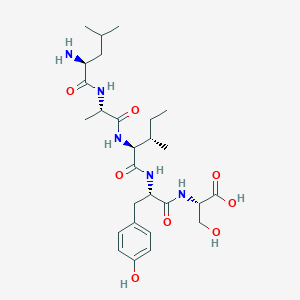
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
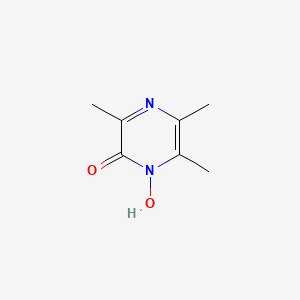
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
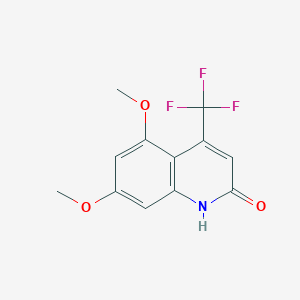

![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
